5-Phenyl-1,3,4-oxadiazol-2-amine
Description
The compound 5-Phenyl-1,3,4-oxadiazol-2-amine is a notable member of the oxadiazole family, a class of five-membered heterocyclic compounds that have garnered considerable attention in scientific fields. nih.govresearchgate.net Its structure, featuring a central 1,3,4-oxadiazole (B1194373) ring substituted with a phenyl group and an amine group, makes it a valuable scaffold in medicinal chemistry and materials science. solubilityofthings.com The presence of the amine group allows for hydrogen bonding, which can enhance its interactions with other molecules, while the phenyl group adds aromatic character, influencing its stability and reactivity. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFYCBGVMWPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167087 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-76-6 | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
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| Record name | 1612-76-6 | |
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| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
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| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
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Synthetic Methodologies and Mechanistic Investigations of 5 Phenyl 1,3,4 Oxadiazol 2 Amine
Classical Synthetic Routes to 5-Phenyl-1,3,4-oxadiazol-2-amine
The synthesis of the this compound core is achieved through several established chemical strategies. These classical routes primarily rely on condensation and cyclization reactions, utilizing common starting materials to construct the heterocyclic ring system.
Condensation-Cyclization Approaches
Condensation-cyclization reactions are a cornerstone in the synthesis of 1,3,4-oxadiazoles. These methods typically involve the formation of a linear precursor, which then undergoes an intramolecular ring-closure to yield the final heterocyclic product.
One of the most fundamental and widely used methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring involves the dehydrative cyclization of 1,2-diacylhydrazines. These intermediates are typically prepared from the reaction of acid hydrazides with carboxylic acids or their more reactive derivatives, such as acid chlorides or esters. A variety of dehydrating agents, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid, are commonly employed to facilitate the final ring-closing step. jchemrev.com
In the context of this compound, this pathway would theoretically involve a reaction between benzohydrazide (B10538) and a suitable cyanate (B1221674) or a related precursor to introduce the 2-amino group, followed by cyclization. A more common variation involves the reaction of an acylhydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. nih.gov
Table 1: General Condensation-Cyclization Reaction
| Reactant 1 | Reactant 2 | Key Reagent/Condition | Intermediate | Product |
| Acid Hydrazide | Carboxylic Acid/Derivative | Dehydrating Agent (e.g., POCl₃) | 1,2-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole |
A direct and efficient route to this compound involves the oxidative cyclization of benzaldehyde (B42025) semicarbazone. nih.govresearchgate.net This method leverages a halogen, such as bromine, as the oxidizing agent to facilitate the C-O bond formation and subsequent ring closure.
In a typical procedure, benzaldehyde semicarbazone is treated with bromine in a suitable solvent like glacial acetic acid, often in the presence of a base such as anhydrous sodium acetate (B1210297) to neutralize the HBr byproduct. researchgate.net The reaction proceeds via an exothermic process, yielding the target compound. researchgate.net Similarly, iodine has been demonstrated as an effective reagent for mediating the oxidative cyclization of semicarbazones, representing a transition-metal-free pathway to 2-amino-substituted 1,3,4-oxadiazoles. researchgate.netnih.govnih.gov This method is noted for its compatibility with a range of aromatic aldehydes. researchgate.netnih.gov
Table 2: Synthesis via Oxidative Halogenation of Benzaldehyde Semicarbazone
| Precursor | Reagents | Solvent | Yield | Reference |
| Benzaldehyde Semicarbazone | Bromine, Anhydrous Sodium Acetate | Glacial Acetic Acid | Not specified | researchgate.net |
| Benzaldehyde, Semicarbazide (B1199961) Hydrochloride | Bromine | Acetic Acid, Ethanol (B145695), Water | 43% | nih.gov |
| Benzaldehyde, Semicarbazide Hydrochloride | I₂, K₂CO₃ | 1,4-Dioxane | Good to excellent | researchgate.netnih.gov |
The proposed mechanism involves the initial formation of the semicarbazone from benzaldehyde and semicarbazide. The semicarbazone then undergoes an iodine-mediated oxidative C-O bond formation to afford the final 2-amino-1,3,4-oxadiazole derivative. researchgate.net
The conversion of thiosemicarbazide derivatives into 1,3,4-oxadiazoles is a robust and widely utilized synthetic strategy. This process involves an intramolecular cyclodesulfurization, where the sulfur atom of the thiosemicarbazide precursor is extruded, and a C-O bond is formed to close the oxadiazole ring.
One common approach begins with the reaction of a hydrazide (like benzohydrazide) with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. nih.gov This intermediate is then cyclized. Various reagents have been developed to promote this cyclodesulfurization step. For instance, p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) is effective for this transformation. nih.gov Another powerful method employs molecular iodine as an oxidant to mediate the cyclodesulfurization of thiosemicarbazides, yielding the corresponding 2-amino-1,3,4-oxadiazoles. youtube.com The use of uronium coupling reagents, such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), also provides a mild and efficient method for this conversion. nih.gov
Table 3: Cyclodesulfurization of Thiosemicarbazide Precursors
| Precursor Type | Cyclization Reagent | Key Feature | Product |
| 1-Benzoyl-4-alkyl/aryl-thiosemicarbazide | p-Toluenesulfonyl chloride, Triethylamine | Forms intermediate for cyclization | N-substituted-5-phenyl-1,3,4-oxadiazol-2-amine |
| Thiosemicarbazide | Molecular Iodine (I₂) | Iodine-mediated oxidative cyclodesulfurization | 2-Amino-1,3,4-oxadiazole |
| Thiosemicarbazide | TBTU, DIEA | Mild conditions, uronium coupling reagent | 2-Amino-1,3,4-oxadiazole |
Alternative Cyclization Methods and Reagents
Beyond the classical condensation routes, other methods employing different types of reagents have been developed for the synthesis of the 1,3,4-oxadiazole ring.
Metal-based oxidants, including certain metal oxides, are used for the oxidative cyclization of semicarbazone precursors to form the oxadiazole ring system. Reagents such as lead tetraacetate (Pb(OAc)₄) and manganese dioxide (MnO₂) have been reported for this type of transformation. acs.orgresearchgate.net
Lead tetraacetate is a powerful oxidizing agent capable of inducing the cyclization of ketone and aldehyde semicarbazones to yield 2-imino-Δ³-1,3,4-oxadiazolines. acs.orgslideshare.net These imino-oxadiazolines are tautomers of the corresponding 2-amino-1,3,4-oxadiazoles. The reaction is typically performed in an organic solvent such as dichloromethane. slideshare.net While highly effective, lead tetraacetate is noted for its toxicity. slideshare.netjuniperpublishers.com
Manganese dioxide (MnO₂) has also been used as a heterogeneous catalyst for oxidative cyclization reactions that produce heterocyclic compounds. researchgate.net Although more commonly cited for other heterocycles, its utility in promoting the necessary oxidation for ring formation from linear precursors is an established principle. These reactions highlight the use of metal-based oxidizing agents to achieve the intramolecular cyclization required to form the stable 1,3,4-oxadiazole ring from semicarbazone precursors.
Table 4: Metal-Based Oxidative Cyclization of Semicarbazones
| Precursor | Oxidizing Agent | Product Type |
| Ketone/Aldehyde Semicarbazone | Lead Tetraacetate (Pb(OAc)₄) | 2-Imino-1,3,4-oxadiazoline |
| Aldehyde Semicarbazone | Manganese Dioxide (MnO₂) | 1,2,4-Oxadiazole (B8745197) (by analogy) |
Regioselective Approaches Utilizing Carbodiimides
The reaction of amidoximes with carbodiimides presents a direct and efficient pathway to 5-amino-substituted 1,2,4-oxadiazoles. researchgate.net In this regioselective synthesis, the hydroxyl group of the amidoxime (B1450833) performs a nucleophilic attack on the electrophilic carbon atom of the carbodiimide (B86325). This initial step leads to the formation of an O-amidoxime intermediate, which subsequently undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole ring. researchgate.net
A notable example involves the reaction of various aryl, benzyl, cycloalkyl, and alkyl amidoximes with commercially available carbodiimides. researchgate.net The choice of solvent and carbodiimide type can influence the reaction pathway. For instance, alkyl carbodiimides react with amidoximes in toluene (B28343) to produce 5-alkylamino-1,2,4-oxadiazoles. researchgate.net In contrast, aromatic carbodiimides in dimethylformamide (DMF) initially form stable O-amidoxime adducts, which can then be cyclized to the corresponding 5-arylamino-1,2,4-oxadiazoles. researchgate.net A specific instance is the reaction of benzamidoxime (B57231) with dicyclohexylcarbodiimide (B1669883) (DCC), which has been shown to produce the corresponding 1,2,4-oxadiazole. researchgate.net
Another regioselective method involves the reaction of a thiosemicarbazide intermediate with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in dimethyl sulfoxide (B87167) (DMSO). This approach allows for the selective formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles depending on the reaction conditions. organic-chemistry.org
Advanced Synthetic Strategies for this compound Derivatives
The development of advanced synthetic methodologies has enabled the efficient production of a wide array of this compound derivatives with diverse functionalities.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govsynergypublishers.com In the context of 1,3,4-oxadiazole synthesis, microwave irradiation facilitates the cyclodehydration of N,N'-diacylhydrazine precursors. For example, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at the 2-position with (bromomethyl)phenyl or bromoalkyl groups have been synthesized via microwave-assisted cyclodehydration. mdpi.com This method offers significant advantages over conventional heating, including reduced reaction times and often cleaner product formation. nih.gov Researchers have successfully synthesized various 2,5-disubstituted 1,3,4-oxadiazoles using microwave-assisted techniques, often employing dehydrating agents like phosphorus oxychloride or catalysts such as chloramine-T. ijacskros.comnih.govjchemrev.comwjarr.com
Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Benzhydrazide, appropriate carboxylic acids | POCl₃, microwave irradiation | 2-phenyl-5-substituted-1,3,4-oxadiazole derivatives | ijacskros.com |
| Isoniazid, aromatic aldehyde | DMF, microwave irradiation | Schiff base intermediate | nih.gov |
| Schiff base intermediate | Chloramine-T, ethanol, microwave irradiation | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | nih.gov |
The synthesis of functionalized analogues of this compound often requires multi-step reaction sequences. A common strategy involves the initial formation of a hydrazide, which is then elaborated to the final oxadiazole ring. nih.gov For instance, substituted aromatic acids can be converted to their corresponding ethyl esters via Fischer esterification. These esters are then treated with hydrazine (B178648) hydrate (B1144303) to yield the hydrazide derivative. nih.gov The subsequent reaction of the hydrazide with a suitable reagent, such as β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride, affords the desired 1,3,4-oxadiazole derivative. nih.gov
Another versatile multi-step approach begins with the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol from an acyl hydrazide and carbon disulfide in a basic alcoholic solution. jchemrev.com The resulting thiol can then be further functionalized. For example, novel 1,3,4-oxadiazole derivatives bearing a mercapto acetylamido phenyl/benzothiazole moiety have been synthesized through a sequence involving the reaction of the oxadiazole thiol with appropriate aryl acetamide (B32628) derivatives. acs.org
Aminomethylation, specifically the Mannich reaction, is a valuable method for introducing aminomethyl groups into the 1,3,4-oxadiazole scaffold. nih.gov This reaction typically involves the treatment of a 1,3,4-oxadiazole-2(3H)-thione with formaldehyde (B43269) and a primary or secondary amine. For example, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been reacted with formaldehyde and various primary aromatic amines or 1-substituted piperazines in ethanol at room temperature to yield the corresponding N-Mannich bases. nih.gov These 3-aminomethyl analogues are of significant interest due to their potential biological activities. nih.gov
The introduction of an azo group (–N=N–) into the this compound structure can lead to the formation of highly colored compounds with potential applications as dyes. wikipedia.orglibretexts.org This is achieved through a two-step process involving diazotization followed by a coupling reaction. doubtnut.comslideshare.net
In the first step, an aromatic primary amine, such as an amino-substituted phenyl-1,3,4-oxadiazole, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically below 10°C) to form a diazonium salt. doubtnut.comchemguide.co.uk This reaction is known as diazotization. doubtnut.com The resulting diazonium ion is an electrophile that can then react with an activated aromatic compound, such as a phenol (B47542) or another arylamine, in a coupling reaction. wikipedia.orgchemguide.co.uk This electrophilic aromatic substitution typically occurs at the para position of the coupling partner. wikipedia.org For example, a phenyldiazonium ion will attack the 4-position of phenol to produce 4-hydroxyphenyl azobenzene. doubtnut.com
Mechanistic Studies of 1,3,4-Oxadiazole Ring Formation
The formation of the 1,3,4-oxadiazole ring is a key step in the synthesis of this compound and its derivatives. Several mechanisms have been proposed depending on the synthetic route.
A widely employed method for synthesizing 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov The reaction of hydrazides with acid chlorides or carboxylic acids also leads to the formation of the oxadiazole ring. nih.gov
Another common pathway is the oxidative cyclization of acylhydrazones. jchemrev.com For instance, the reaction of N'-arylidene acetohydrazides mediated by a hypervalent iodine reagent can yield substituted 1,3,4-oxadiazoles. organic-chemistry.org Similarly, the oxidative cyclization of N-acyl hydrazones using chloramine-T, often under microwave irradiation, is an effective method. jchemrev.com
The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through the oxidative desulfurization of thiosemicarbazides using a hypervalent iodine reagent system. nih.gov An alternative electro-oxidative method involves the reaction of substituted aldehydes with semicarbazide to form a semicarbazone intermediate, which is then cyclized at a platinum electrode. nih.gov Furthermore, a metal-free domino protocol using iodine as a promoter allows for the one-pot synthesis of 1,3,4-oxadiazoles via oxidative cleavage of C(sp²)–H or C(sp)–H bonds, followed by cyclization and deacylation. organic-chemistry.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Alkylamino-1,2,4-oxadiazoles |
| 5-Arylamino-1,2,4-oxadiazoles |
| 2-Amino-1,3,4-oxadiazoles |
| 2-Amino-1,3,4-thiadiazoles |
| 2-Phenyl-5-substituted-1,3,4-oxadiazole |
| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole |
| 5-Substituted-1,3,4-oxadiazole-2-thiol |
| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |
| N-Mannich bases |
| 4-Hydroxyphenyl azobenzene |
| Benzamidoxime |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |
| Phosphorus oxychloride |
| Thionyl chloride |
| Polyphosphoric acid |
| Chloramine-T |
| Nitrous acid |
| Sodium nitrite |
| Phenol |
| Acylhydrazones |
| Thiosemicarbazides |
| Semicarbazide |
| Semicarbazone |
| Diacylhydrazines |
| Hydrazides |
| β-Benzoyl propionic acid |
| Carbon disulfide |
| Formaldehyde |
| Primary aromatic amines |
Structural Elucidation and Conformational Analysis of 5 Phenyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives
X-ray Crystallography Studies of 5-Phenyl-1,3,4-oxadiazol-2-amine
Molecular Conformation and Planarity of the Oxadiazole Heterocycle
The 1,3,4-oxadiazole (B1194373) ring in this compound is essentially planar, with a root-mean-square deviation of its atoms from the mean plane of 0.002 Å. nih.govnih.gov This planarity is a characteristic feature of the oxadiazole heterocycle and is crucial for the delocalization of π-electrons within the ring system. The torsion angle C(7)—N(1)—N(2)—C(8) is reported to be 0.2 (3)°, further confirming the planarity of the heterocyclic moiety. researchgate.netnih.gov
Rotational Dynamics and Dihedral Angles of Pendant Phenyl Rings
The phenyl ring attached to the oxadiazole core is not coplanar with the heterocyclic ring. In the crystal structure of this compound, the phenyl ring is inclined to the planar oxadiazole ring by a dihedral angle of 13.42 (18)°. nih.govnih.gov This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxadiazole ring.
In derivatives, this dihedral angle can vary depending on the nature and position of substituents on the phenyl ring or the oxadiazole ring. For example, in 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angle between the central oxadiazole ring and the pendant phenyl ring is 3.34 (18)°. nih.gov In another derivative, 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate (B1210297), the benzene (B151609) and oxadiazole rings are nearly coplanar, with an inter-ring dihedral angle of 4.14 (2)°. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.194 (3) |
| b (Å) | 5.8990 (5) |
| c (Å) | 15.034 (5) |
| β (°) | 130.193 (18) |
| V (ų) | 758.3 (3) |
| Z | 4 |
Intermolecular Interactions and Crystal Packing Architectures
A prominent feature in the crystal structure of this compound is the presence of N-H⋯N hydrogen bonds. nih.gov The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring act as acceptors. These interactions link adjacent molecules, forming double-stranded chains that propagate along the nih.gov direction. nih.govnih.gov
In some derivatives, these N-H⋯N hydrogen bonds can lead to the formation of dimeric structures. For instance, in the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, pairs of intermolecular N—H···N hydrogen bonds between the oxadiazole ring and the amine group form inversion dimers, which are characterized by an R₂²(8) graph set motif. nih.gov While the prompt specifically mentions R₂²(12) loops, the provided search results detail the formation of R₂²(8) loops in a similar derivative.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
|---|---|---|---|---|
| N—H···N | 0.89 | 2.12 | 2.997 (3) | 169 |
π–π stacking interactions between the aromatic rings of adjacent molecules are another important stabilizing force in the crystal structures of these compounds. nih.gov In 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, π–π interactions are observed with centroid-centroid distances ranging from 3.291 (2) to 3.460 (8) Å, contributing to the formation of a three-dimensional network. nih.gov Similarly, weak π–π interactions between the oxadiazole and benzene rings, with a minimum ring centroid separation of 3.7706 (14) Å, are present in the crystal structure of 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of this compound and its derivatives. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis provide detailed information about the compound's atomic connectivity, functional groups, molecular weight, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the proton NMR spectrum of 1,3,4-oxadiazole derivatives, aromatic protons typically appear as multiplets in the downfield region. For instance, in a derivative, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the aromatic protons resonate at δ 8.00 and 7.42 ppm. researchgate.net The protons of the amino group (NH₂) on the this compound would be expected to produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbon atoms of the oxadiazole ring are highly deshielded and appear at distinct downfield shifts. In 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the signals for the oxadiazole ring carbons are observed at δ 164.32 and 161.98 ppm. researchgate.net The phenyl group carbons also show characteristic signals in the aromatic region.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | 8.00 (aromatic), 7.42 (aromatic), 4.05 (methylene), 2.39 (methyl) | 164.32 (oxadiazole C), 161.98 (oxadiazole C), 142.59, 130.40, 127.05, 121.11 (aromatic C), 50.24 (aliphatic C), 21.59 (methyl C) | researchgate.net |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs | 8.28-7.54 (aromatic), 4.82 (CH₂), 3.81-3.71 (PEG chain) | 164-163 (oxadiazole C), 145.4-120.3 (aromatic/triazole C), 70.0-63.2 (PEG chain C) | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit key absorption bands corresponding to the N-H, C=N, C-O, and aromatic C-H bonds.
The stretching vibrations for the aromatic C-H are typically found in the 3100-3000 cm⁻¹ region. ajchem-a.com The N-H stretching of the primary amine group is expected to appear as one or two bands in the region of 3400-3200 cm⁻¹. The C=N stretching vibrations of the oxadiazole ring are often observed between 1600 and 1500 cm⁻¹. ajchem-a.com The C-O-C stretching of the oxadiazole ring usually gives rise to strong absorptions in the 1250-1050 cm⁻¹ range. ajchem-a.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | ajchem-a.com |
| N-H stretch (amine) | 3400 - 3200 | |
| C=N stretch (oxadiazole) | 1602 - 1481 (mixed with C=C) | ajchem-a.com |
| C-O stretch (oxadiazole) | 1226 - 1149 | ajchem-a.com |
| Aromatic C-H in-plane bend | 1481 - 1014 | ajchem-a.com |
| Aromatic C-H out-of-plane bend | 964 - 692 | ajchem-a.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (161.17 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₇N₃O. Techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern would involve cleavage of the oxadiazole ring and the loss of small neutral molecules. Predicted collision cross-section values for various adducts of this compound have been calculated using computational methods. uni.lu
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 162.06619 | 129.9 | uni.lu |
| [M+Na]⁺ | 184.04813 | 139.3 | uni.lu |
| [M-H]⁻ | 160.05163 | 134.8 | uni.lu |
| [M]⁺ | 161.05836 | 129.4 | uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For derivatives of this compound, intensive absorption maxima have been observed around 300 nm. mdpi.com These absorptions are attributed to π → π* transitions within the conjugated system formed by the phenyl ring and the 1,3,4-oxadiazole moiety. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the phenyl ring. For example, a study on a related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative showed a colorimetric response to pH changes, indicating a shift in the electronic structure upon protonation. nih.gov
Computational Chemistry Approaches to this compound
Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular structure, stability, and reactivity that can be difficult to obtain through experimentation alone.
Conformational Isomerism and Potential Energy Surface Calculations
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenyl ring and the oxadiazole ring. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation.
Calculations can identify the most stable conformers (energy minima) and the transition states connecting them. X-ray crystallography data for this compound reveals that the phenyl ring is inclined to the planar oxadiazole ring by a dihedral angle of 13.42(18)°. nih.govnih.gov This deviation from full planarity is a result of the balance between conjugative stabilization, which favors planarity, and steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxadiazole ring.
Computational studies on related derivatives have utilized methods like DFT with the B3LYP functional to optimize molecular geometries. ajchem-a.com For more complex systems, Hessian matrices are calculated for all optimized structures to confirm the location of true minima on the potential energy surface, ensuring no imaginary frequencies are present. mdpi.com These calculations help in understanding the preferred spatial arrangement of the molecule, which is crucial for its interaction with other molecules.
Theoretical Analysis of Intramolecular Interactions
A key aspect of the theoretical analysis of these compounds is the investigation of intramolecular hydrogen bonding. While the primary amine group in this compound can participate in intermolecular hydrogen bonds in the solid state, the potential for intramolecular hydrogen bonds, especially in derivatives with appropriate substituents, is a critical area of study. For instance, the introduction of substituent groups on the phenyl ring can create an environment conducive to the formation of a hydrogen bond between a hydrogen atom of the amino group and a nearby acceptor atom on the substituent.
Furthermore, resonance-assisted hydrogen bonds (RAHBs) represent a special, stronger class of hydrogen bonds that can occur in conjugated systems. In such cases, the hydrogen bond is part of a π-conjugated system, which enhances its strength and influences the molecule's geometry and electronic properties. rsc.org Theoretical studies on related heterocyclic systems have demonstrated that RAHBs can significantly impact molecular stability and density. rsc.org
Computational methods like Natural Bond Orbital (NBO) analysis are instrumental in quantifying the strength of these intramolecular interactions. NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, providing a measure of the energetic stabilization resulting from these interactions. For example, the interaction between a lone pair orbital of a nitrogen or oxygen atom and an antibonding orbital of a nearby bond can be quantified to understand the nature and magnitude of hyperconjugative and hydrogen bonding interactions.
The electronic properties of the substituents on the phenyl ring also play a pivotal role in modulating intramolecular interactions. Theoretical studies on similar 1,3,4-oxadiazole derivatives have shown that electron-donating groups can enhance the antioxidant activities of these compounds, a property linked to their electronic structure and intramolecular forces. frontiersin.orgnih.govbohrium.com Conversely, electron-withdrawing groups can also influence the electronic distribution and potential for intramolecular interactions.
Detailed theoretical analyses, including the calculation of molecular electrostatic potential (MEP) maps, can further illuminate the regions of the molecule that are electron-rich or electron-poor, thereby predicting the sites most likely to be involved in intramolecular interactions.
While specific theoretical studies providing detailed NBO analysis or a comprehensive breakdown of all intramolecular interactions for the parent this compound are not extensively available, the principles derived from computational studies on its derivatives and related heterocyclic systems provide a robust framework for understanding its structural and electronic behavior.
Table of Crystallographic Data for this compound:
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O (in oxadiazole) | 1.369 (2), 1.364 (3) nih.govnih.govnih.gov |
| C=N (in oxadiazole) | 1.285 (3), 1.289 (3) nih.govnih.govnih.gov |
| N-N (in oxadiazole) | 1.413 (3) nih.gov |
| C-N (amino group) | 1.328 (3) nih.gov |
| Bond Angles (°) ** | |
| C-N-N (in oxadiazole) | 106.97 (18), 105.75 (19) nih.gov |
| Torsion Angles (°) ** | |
| C-N-N-C (in oxadiazole) | 0.2 (3) nih.gov |
| Phenyl to oxadiazole ring | 13.42 (18) nih.govnih.gov |
Pharmacological and Agronomical Significance of 5 Phenyl 1,3,4 Oxadiazol 2 Amine Analogues
Medicinal Chemistry Applications of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
Derivatives of the this compound scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The versatility of the 1,3,4-oxadiazole (B1194373) ring allows for structural modifications that lead to potent antimicrobial and anticancer agents.
Antimicrobial Activities
Analogues of this compound are recognized for their potential to combat various microbial infections, demonstrating efficacy against both bacteria and fungi.
Numerous studies have confirmed the antibacterial properties of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. uobaghdad.edu.iqdoaj.org Newly synthesized derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. uobaghdad.edu.iqdoaj.org
For instance, certain 2-acylamino-1,3,4-oxadiazole derivatives have demonstrated potent activity, with one compound being most active against Staphylococcus aureus (MIC = 1.56 µg/mL) and others proving most effective against Bacillus subtilis (MIC = 0.78 µg/mL). nih.gov A series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org Further research identified a derivative, compound 13, which showed a 16- to 32-fold increase in activity against a cohort of multidrug-resistant S. aureus strains compared to its parent compound. nih.gov
N-Mannich base derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have also displayed a broad spectrum of activity, affecting Gram-positive bacteria like S. aureus and B. subtilis, as well as the Gram-negative P. aeruginosa. nih.gov Similarly, 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety showed an antibacterial effect equivalent to ciprofloxacin against P. aeruginosa and B. subtilis (MIC = 0.2 mg/mL). nih.gov
| Compound/Derivative Class | Bacterium | Activity (MIC) |
| 2-acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 µg/mL nih.gov |
| 2-acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 µg/mL nih.gov |
| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | S. aureus, B. subtilis | 4-8 µg/mL semanticscholar.org |
| Naphthofuran-containing 2,5-disubstituted 1,3,4-oxadiazoles | Pseudomonas aeruginosa | 0.2 mg/mL nih.gov |
| Naphthofuran-containing 2,5-disubstituted 1,3,4-oxadiazoles | Bacillus subtilis | 0.2 mg/mL nih.gov |
| Compound 13 (pentafluorosulfanyl derivative) | Staphylococcus aureus (MDR) | MIC90 of 0.5 µg/mL nih.gov |
The 1,3,4-oxadiazole nucleus is also a key structural component in compounds with significant antifungal properties. asianpubs.orgmdpi.com Derivatives have been tested against a variety of fungal strains, including Aspergillus niger, Candida albicans, Rhizoctonia solani, and Exserohilum turcicum. mdpi.comrasayanjournal.co.infrontiersin.org
One study found that a 2,5-disubstituted 1,3,4-oxadiazole derivative was 8 to 16 times more active against A. niger and C. albicans, respectively, than the standard drug fluconazole. nih.govmdpi.com In the context of agricultural applications, a series of 1,3,4-oxadiazole derivatives were evaluated for their ability to control maize diseases. frontiersin.org One compound in this series, 5k, demonstrated superior inhibitory activity against R. solani, G. zeae, and E. turcicum. frontiersin.org Its efficacy against E. turcicum (EC₅₀ = 32.25 µg/ml) was approximately three times more potent than the commercial fungicide carbendazim (EC₅₀ = 102.83 µg/ml). frontiersin.org Furthermore, phenylthiazole-based oxadiazole derivatives have shown potent activity against Candida albicans (MIC = 1–2 μg mL−1) and the multidrug-resistant Candida auris (MIC = 2–4 μg mL−1). nih.gov
| Compound/Derivative Class | Fungal Strain | Activity (EC₅₀ / MIC) |
| Phenylthiazole-based oxadiazole (Compound 35) | Candida albicans | MIC = 1–2 μg/mL nih.gov |
| Phenylthiazole-based oxadiazole (Compound 35) | Candida auris (MDR) | MIC = 2–4 μg/mL nih.gov |
| 1,3,4-Oxadiazole derivative (Compound 5k) | Exserohilum turcicum | EC₅₀ = 32.25 µg/mL frontiersin.org |
| 1,3,4-Oxadiazole derivative (Compound 5i) | Exserohilum turcicum | EC₅₀ = 47.05 µg/mL frontiersin.org |
| 1,3,4-Oxadiazole derivative (Compound 4f) | Rhizoctonia solani | EC₅₀ = 12.68 µg/mL mdpi.com |
| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | C. albicans, A. niger | MIC = 4 µg/mL semanticscholar.org |
The antimicrobial potency of this compound analogues is heavily influenced by the nature and position of substituents on the aromatic rings. In simple 5-aryl-1,3,4-oxadiazole-2-thiol structures, substituents on the phenyl ring directly impact antimicrobial activity. nih.govmdpi.com
For antibacterial agents, the presence of a halogen in the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazoles tends to enhance activity. nih.govmdpi.com The activity against P. aeruginosa was found to decrease in the order of substituents: 4-NO₂ > 4-CH₃ ≥ 4-Cl ≥ 4-F ≥ 4-H ≥ 4-OH ≥ 4-N(CH₃)₂. nih.govmdpi.com
In antifungal derivatives, the introduction of aromatic five-membered heterocycles, such as a furan ring, can promote an improvement in activity. frontiersin.org However, this is not universal, as a derivative containing a thiophene ring showed inferior activity compared to those with furan rings. frontiersin.org For phenylthiazole-based oxadiazoles, derivatives with hydrophobic regions and simple aliphatic side chains generally lack significant antifungal activity.
Anticancer and Cytotoxic Potential
The 1,3,4-oxadiazole scaffold is a constituent of numerous compounds investigated for their anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.com
Derivatives of this compound have been screened for anticancer activity against the NCI-60 panel of human cancer cell lines, which includes leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. nih.govnih.gov
Several studies have highlighted compounds with significant cytotoxic effects. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) was found to be highly active, particularly against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines, with growth percentages (GP) of 15.43, 18.22, 34.27, and 39.77, respectively. nih.gov Another analogue, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u), showed a maximum GP on the melanoma cell line MDA-MB-435 of 6.82. nih.govnih.gov
The cytotoxic effects are often linked to the substituents on the phenyl rings. A study on a series of 1,3,4-oxadiazole derivatives found that compounds with electron-donating groups (such as dimethylamino, hydroxy, methoxy) attached to the phenyl ring exhibited good cytotoxic activity against HepG2 (liver cancer) cell lines. uctm.edu Conversely, compounds substituted with electron-withdrawing groups (like Cl, Br, NO₂) showed decreased activity. uctm.edu
| Compound | Cancer Cell Line | Cell Line Type | Activity (Growth Percent / IC₅₀) |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 | Melanoma | 15.43 GP nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 | Leukemia | 18.22 GP nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | T-47D | Breast Cancer | 34.27 GP nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | HCT-15 | Colon Cancer | 39.77 GP nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 | Melanoma | 6.82 GP nih.govnih.gov |
| 3-{5-[4-(dimethylamino) phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5) | HepG2 | Liver Cancer | IC₅₀ = 24.78 µM uctm.edu |
| 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX6) | HepG2 | Liver Cancer | IC₅₀ = 25.86 µM uctm.edu |
| 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX7) | HepG2 | Liver Cancer | IC₅₀ = 28.48 µM uctm.edu |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) | HOP-92 | Non-Small Cell Lung Cancer | High Selectivity semanticscholar.org |
Mechanisms of Action for Antineoplastic Effects
The antineoplastic, or anticancer, effects of this compound analogues are attributed to a variety of mechanisms, primarily centered around the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival. researchgate.net The versatility of the 1,3,4-oxadiazole scaffold allows for its hybridization with other established anticancer pharmacophores, enabling it to target multiple pathways involved in tumorigenesis. researchgate.netbiointerfaceresearch.com
Research has demonstrated that these compounds can exert their cytotoxic effects by targeting a range of enzymes, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase. researchgate.netnih.gov By inhibiting these enzymes, the oxadiazole derivatives interfere with critical cellular processes such as DNA synthesis, replication, and repair, ultimately leading to the suppression of cancer cell growth. researchgate.net For instance, certain 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against the histone deacetylase (HDAC8) enzyme, which is a known contributor to cancer development. biointerfaceresearch.com Similarly, other analogues have been identified as effective inhibitors of thymidine phosphorylase, an enzyme implicated in the progression of breast cancer. nih.gov
Furthermore, studies on various cancer cell lines have confirmed the broad-spectrum anticancer potential of these compounds. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has demonstrated significant activity against melanoma, leukemia, breast cancer, and colon cancer cell lines. semanticscholar.org Another analogue, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, has shown notable selectivity towards non-small cell lung cancer cells. semanticscholar.org The ability to inhibit growth factors and various kinases is another key mechanism contributing to the antiproliferative effects of these compounds. researchgate.netbiointerfaceresearch.com
Enzyme Inhibition Studies
Analogues of this compound have been the subject of extensive research for their ability to inhibit a wide array of enzymes implicated in various diseases.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Derivatives of this compound have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes whose inhibition is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov These compounds often act as dual inhibitors, targeting both enzymes. mdpi.comresearchgate.net
A study involving 5-aryl-1,3,4-oxadiazoles decorated with a long alkyl chain demonstrated moderate dual inhibition, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) for AChE ranging from 12.8 to 99.2 µM. mdpi.comresearchgate.net Notably, many of these oxadiazole derivatives exhibited lower IC₅₀ values against AChE than the established drug rivastigmine. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds bind non-covalently, blocking the entrance to the enzyme's gorge and catalytic site. researchgate.net
In another series of molecular hybrids, a compound featuring an unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione scaffold showed good inhibitory activity against human AChE (hAChE) with an IC₅₀ of 0.907 ± 0.011 μM. acs.org The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potential against both hAChE and human BChE (hBChE). acs.org For example, introducing electron-withdrawing groups at the third position of the phenyl ring was found to be favorable for hAChE inhibition. acs.org
Table 1: Cholinesterase Inhibition by this compound Analogues
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8 |
| 5-Aryl-1,3,4-oxadiazole-2-amine derivatives | AChE | 12.8 - 99.2 |
| 5-Aryl-1,3,4-oxadiazole-2-amine derivatives | BChE | > 53.1 |
| SD-6 (unsubstituted phenyl ring) | hAChE | 0.907 ± 0.011 |
T-type Calcium Channel Inhibition
Dysfunction of T-type calcium channels can lead to an increase in intracellular calcium concentration, which is associated with conditions like neuropathic pain and epilepsy. nih.govnih.govsigmaaldrich.com Consequently, these channels are a significant target for drug discovery. nih.govnih.gov A series of 2,5-disubstituted 1,3,4-oxadiazole molecules have been synthesized and evaluated for their ability to selectively inhibit these channels. nih.govnih.govsigmaaldrich.com
Through a rational drug design approach, researchers identified that 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide selectively inhibits T-type Ca²⁺ channels over sodium (Na⁺) and potassium (K⁺) channels. nih.govsigmaaldrich.com This compound was effective in mouse dorsal root ganglion neurons and human embryonic kidney (HEK)-293 cells. nih.govsigmaaldrich.com Its inhibitory action was further confirmed by its ability to suppress seizure-induced death in a mouse model, highlighting its potential as a lead compound for developing treatments for neuropathic pain and epilepsy. nih.govnih.gov Further structural modifications of the C5-aryl ring on the 1,3,4-oxadiazole scaffold are being explored to enhance this inhibitory activity. nih.gov
Monoamine Oxidase Type B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. mdpi.commdpi.com A study of 5-aryl-1,3,4-oxadiazol-2(3H)-one derivatives and their sulfur analogues revealed them to be potent and selective inhibitors of MAO-B. researchgate.net
The most active compounds in this series demonstrated preferential inhibition of MAO-B with IC₅₀ values in the micromolar to nanomolar range (0.056–1.8 µM). researchgate.net Specifically, 5-(4-biphenylyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one and its corresponding oxadiazolethione analogue were identified as highly potent, selective, and competitive MAO-B inhibitors. Their respective Ki values (inhibition constants) were 2.6 x 10⁻⁸ M and 4 x 10⁻⁸ M, with selectivity ratios (Ki MAO-A / Ki MAO-B) of 270 and 500. researchgate.net These findings place them among the most active and selective competitive MAO-B inhibitors discovered. researchgate.net
Table 2: MAO-B Inhibition by 5-Aryl-1,3,4-oxadiazol-2(3H)-one Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (M) | Selectivity (Ki A/Ki B) |
|---|---|---|---|---|
| 5-(4-biphenylyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | MAO-B | - | 2.6 x 10⁻⁸ | 270 |
| 5-(4-biphenylyl)-3-(2-cyanoethyl)-1,3,4-oxadiazolethione | MAO-B | - | 4.0 x 10⁻⁸ | 500 |
5-Lipoxygenase Activating Protein (FLAP) Inhibition
The 5-lipoxygenase (5-LO) pathway is responsible for the production of leukotrienes, which are pro-inflammatory lipid mediators involved in chronic inflammatory diseases like asthma. researchgate.net The 5-lipoxygenase-activating protein (FLAP) is a critical regulatory protein that facilitates the transfer of arachidonic acid to the 5-LO enzyme, making it an attractive target for inhibiting leukotriene production. researchgate.net While various chemical classes, such as indole and quinoline derivatives, have been developed as FLAP inhibitors, specific research focusing solely on this compound analogues as direct FLAP inhibitors is not extensively detailed in the provided context. However, the broad inhibitory profile of the oxadiazole scaffold against various enzymes suggests its potential applicability in this area, which may warrant future investigation. researchgate.net
Notum Carboxylesterase Inhibition and Wnt Signaling Pathway Modulation
The Wnt signaling pathway is crucial for both embryonic development and adult tissue homeostasis, and its dysregulation is linked to diseases like cancer and osteoporosis. ucl.ac.uk The enzyme Notum carboxylesterase acts as a negative regulator of this pathway by removing an essential palmitoleoyl group from Wnt proteins, thereby inactivating them. ucl.ac.uknih.gov Inhibition of Notum is therefore a promising therapeutic strategy to restore Wnt signaling. nih.govnih.gov
Derivatives of 5-phenyl-1,3,4-oxadiazol-2(3H)-one have been identified as potent inhibitors of Notum carboxylesterase. ucl.ac.uknih.gov Through a structure-based drug design program, an oxadiazol-2-one compound, referred to as 23dd, was developed. nih.gov This compound demonstrated a significant, over 600-fold increase in activity compared to the initial fragment hit. ucl.ac.uk In cell-based assays, this compound successfully restored the activation of Wnt signaling in the presence of Notum. ucl.ac.uknih.gov These findings establish 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as valuable chemical tools for exploring the role of Notum-mediated regulation of the Wnt signaling pathway and as a basis for developing new therapies for diseases associated with its downregulation, such as Alzheimer's disease. nih.govacs.org
Anti-inflammatory and Analgesic Properties
Derivatives of this compound are recognized for their significant anti-inflammatory and analgesic activities. The 1,3,4-oxadiazole nucleus is a key pharmacophore that has been extensively studied for the development of new anti-inflammatory and analgesic agents with potentially reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research has shown that the modification of the carboxylic acid group of NSAIDs, such as diclofenac and mefenamic acid, into a 2,5-disubstituted-1,3,4-oxadiazole scaffold can retain or enhance anti-inflammatory activity while minimizing ulcerogenic potential. nih.gov This is attributed to the weakly acidic nature of the oxadiazole ring, which serves as an isostere for the ester functionality. nih.gov
Several studies have synthesized and evaluated series of 1,3,4-oxadiazole derivatives, demonstrating their potent anti-inflammatory and analgesic effects. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles showed that many of the tested compounds exhibited higher anti-inflammatory and analgesic activity than ibuprofen. Another study on 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles reported anti-inflammatory effects comparable to the standard drug indomethacin. Specifically, derivatives with 3,4-dimethoxyphenyl and 4-chlorophenyl substitutions at the 5-position of the oxadiazole ring have shown improved anti-inflammatory activity. mdpi.com
In terms of analgesic properties, certain this compound analogues have displayed notable efficacy. For example, 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole was found to be more potent than sodium diclofenac, with a maximal analgesic activity of 81.86%. nih.gov Another compound containing a 2,4-dichlorophenyl group at the second position of the oxadiazole ring showed analgesic activity nearly equivalent to ibuprofen. nih.gov Furthermore, derivatives containing halogen substituents at the 5-position of the oxadiazole ring have been identified as particularly effective analgesics. mdpi.com
Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Analogues
| Compound/Derivative | Activity | Key Findings | Reference Drug(s) |
|---|---|---|---|
| 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole | Analgesic | More potent than sodium diclofenac (81.86% maximal activity). | Sodium diclofenac |
| 1,3,4-oxadiazole with 2,4-dichlorophenyl group at C2 | Analgesic | Maximal activity of 70.37 ± 1.67%, comparable to ibuprofen. | Ibuprofen |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Anti-inflammatory | Activity ranging from 33% to 62%, with some derivatives showing efficacy comparable to indomethacin. | Indomethacin |
| Derivatives with halogen substituents at C5 | Analgesic | Showed the most effective analgesic activity in a tested series. | Acetylsalicylic acid |
| 2,5-disubstituted-1,3,4-oxadiazoles based on Aroyl propionic acid | Anti-inflammatory | Some compounds showed anti-inflammatory activity of 81.46% and 89.50%. | Ibuprofen |
Antiviral Activities
The 1,3,4-oxadiazole scaffold, a core component of this compound analogues, has been identified as a valuable pharmacophore in the development of antiviral agents. mdpi.comresearchgate.net Compounds containing this heterocyclic ring have demonstrated a broad spectrum of antiviral activities. nih.govresearchgate.net
One of the most prominent examples of a clinically used antiviral drug containing the 1,3,4-oxadiazole moiety is Raltegravir. mdpi.com Raltegravir is an antiretroviral drug used in the treatment of HIV infection. mdpi.com Its mechanism of action involves the inhibition of integrase, an enzyme essential for the integration of viral genetic material into the human genome. mdpi.com
Research has also explored the efficacy of 1,3,4-oxadiazole derivatives against other viruses. For instance, certain derivatives have been investigated as inhibitors of the dengue virus (DENV) NS5 polymerase, which is a crucial enzyme for viral replication. nih.gov In other studies, new 1,3,4-oxadiazole derivatives have been synthesized and tested for their activity against the influenza virus. nih.gov One particular derivative, 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole, was found to be as effective as the reference drug amantadine in inhibiting viral multiplication, with an IC50 value of 39 µg/µL confirming its strong antiviral activity. nih.gov
Furthermore, novel 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles, have shown excellent protective activity against the Tobacco Mosaic Virus (TMV) in plants. mdpi.com
Exploration of Other Therapeutic Applications (e.g., Muscle Relaxants)
Beyond the well-documented anti-inflammatory, analgesic, and antiviral properties, analogues of this compound have been investigated for a range of other therapeutic applications, with muscle relaxant activity being a notable area of exploration.
A specific group of compounds, 2-amino-5-substituted 1,3,4-oxadiazoles and their corresponding 5-imino-2-substituted Δ2-1,3,4-oxadiazolines, have been identified as novel muscle relaxants. acs.org This indicates that the 2-amino-1,3,4-oxadiazole core is a key structural feature for this pharmacological effect.
In addition to muscle relaxant properties, the broader class of 1,3,4-oxadiazole derivatives has shown a wide array of other biological activities. These include anticonvulsant, antihypertensive, anticancer, antibacterial, and antifungal properties. nih.gov For example, some substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. The paralyzing effects of certain 5-phenyl-1:3:4-thiadiazole derivatives have been observed in various animal models, and they have been shown to depress spinal polysynaptic transmission, a mechanism shared with other centrally acting muscle relaxants. nih.gov
Agronomical Relevance of this compound Derivatives
The 1,3,4-oxadiazole ring system is not only significant in medicinal chemistry but also plays a crucial role in modern agriculture. mdpi.com Derivatives of this compound have demonstrated a range of agronomical applications, acting as herbicides, insecticides, and fungicides. mdpi.comresearchgate.net
Herbicidal Activity
Derivatives of 1,3,4-oxadiazole have been recognized for their potential as herbicides. mdpi.comresearchgate.net For instance, combining a 1,3,4-oxadiazole moiety with 3,5-dihalophenoxypyridines can result in effective herbicides. mdpi.com These compounds have shown activity against weeds such as Echinochloa cruss-galli, Avena fatua, and Sorgum halepense. mdpi.comresearchgate.net
In a study focusing on novel tetrahydrophthalimide derivatives containing oxadiazole moieties, several compounds exhibited significant postemergence herbicidal activity. acs.org Specifically, compound B11 (2-(4-Chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione) showed greater than 90% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at low application rates, comparable to the commercial herbicide flumiclorac-pentyl. acs.org This suggests that such derivatives could be developed into new herbicides for controlling broadleaf weeds. acs.org
Insecticidal Properties
The 1,3,4-oxadiazole scaffold is a constituent of various compounds with demonstrated insecticidal activity. mdpi.comresearchgate.net Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have shown strong activity against house flies and leaf rollers. mdpi.com These compounds can interfere with the chitin biosynthesis process in insects, thereby controlling their growth and development. mdpi.com
Furthermore, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized and shown to possess excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.org Two compounds in this series, U7 and U8 , exhibited broad-spectrum insecticidal activity with LC50 values against M. separata of 3.57 ± 0.42 and 4.22 ± 0.47 mg/L, respectively. acs.org
Table 2: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Target Pests | Key Findings |
|---|---|---|
| Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole | House flies, leaf rollers | Strong insecticidal activity; interferes with chitin biosynthesis. |
| U7 : 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus | Broad-spectrum insecticidal activity with an LC50 of 3.57 ± 0.42 mg/L against M. separata. |
| U8 : 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus | Broad-spectrum insecticidal activity with an LC50 of 4.22 ± 0.47 mg/L against M. separata. |
Fungicidal Applications in Crop Protection
Derivatives of 1,3,4-oxadiazole are widely recognized for their fungicidal properties, making them valuable in the protection of crops from various fungal diseases. mdpi.comresearchgate.net These compounds have been shown to be effective against a range of plant pathogenic fungi. nih.gov
In a study on the control of maize diseases, a series of 1,3,4-oxadiazole derivatives were evaluated for their antifungal activity against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.gov Several of these compounds demonstrated significant antifungal activities, with some having EC50 values lower than the positive control, carbendazim, particularly against E. turcicum. nih.gov For example, compounds 4k , 5e , and 5k from this study had EC50 values of 50.48, 47.56, and 32.25 μg/mL, respectively, against E. turcicum, while carbendazim's EC50 was 102.83 μg/mL. nih.gov Scanning electron microscopy revealed that these active compounds caused the hyphae of E. turcicum to shrink and collapse. nih.gov
Furthermore, phenazine-1-carboxylic acid (PCA) derivatives containing 1,3,4-oxadiazole have been synthesized and showed improved fungicidal activity against Fusarium graminearum compared to PCA itself. nyxxb.cn The introduction of electron-donating groups on the benzene (B151609) ring of the oxadiazole moiety was found to enhance the fungicidal activity. nyxxb.cn
Table 3: Fungicidal Activity of Selected 1,3,4-Oxadiazole Derivatives Against Maize Pathogens
| Compound | Target Pathogen | EC50 (μg/mL) |
|---|---|---|
| 4k | Exserohilum turcicum | 50.48 |
| 5e | Exserohilum turcicum | 47.56 |
| 5k | Exserohilum turcicum | 32.25 |
| Carbendazim (Control) | Exserohilum turcicum | 102.83 |
Structure Activity Relationship Sar and Drug Design Principles for 5 Phenyl 1,3,4 Oxadiazol 2 Amine Scaffolds
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives can be significantly modulated by the nature and position of substituents on both the phenyl ring and the 2-amino group. tubitak.gov.tr Systematic studies have revealed key structure-activity relationships (SAR) that guide the design of more potent and selective compounds.
For instance, in a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, the substitution pattern on the N-aryl ring was found to be critical for anticancer activity. nih.gov Specifically, the compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) exhibited significant growth inhibition against several cancer cell lines. nih.gov This suggests that the presence of methyl groups at the 2 and 4 positions of the N-phenyl ring enhances cytotoxic activity. nih.gov
In the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a study of 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain (dodecyl) revealed that substituents on the 5-phenyl ring influence inhibitory potency. nih.govmdpi.com Derivatives with electron-donating groups like methoxy (B1213986) (OMe) and methyl (Me), as well as halogens like fluorine (F), bromine (Br), and iodine (I) at the para-position of the phenyl ring, showed lower IC50 values against AChE. mdpi.com Conversely, bulky substituents such as tert-butyl and dimethylamino, or an electron-withdrawing nitro group, led to a decrease in activity. mdpi.com
Furthermore, the nature of the heterocyclic core itself is crucial. The replacement of the oxygen atom in the oxadiazole ring with sulfur to form a 1,3,4-thiadiazole (B1197879) analogue resulted in a 3.9-fold decrease in AChE inhibitory activity, highlighting the importance of the oxadiazole moiety for this specific biological target. mdpi.com
The following table summarizes the anticancer activity of selected N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine derivatives:
| Compound | Substituent on N-aryl ring | Cancer Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|---|---|
| 6h | 2,4-Dimethyl | SNB-19 | 86.61 | nih.gov |
| 6h | 2,4-Dimethyl | OVCAR-8 | 85.26 | nih.gov |
| 6h | 2,4-Dimethyl | NCI-H40 | 75.99 | nih.gov |
| 6h | 2,4-Dimethyl | HOP-92 | 67.55 | nih.gov |
| 6h | 2,4-Dimethyl | SNB-75 | 65.46 | nih.gov |
Rational Design Strategies Leveraging the this compound Core
The this compound core serves as a versatile scaffold in rational drug design, primarily due to the 1,3,4-oxadiazole (B1194373) ring acting as a bioisostere of amide and ester groups. nih.gov This bioisosteric replacement can enhance pharmacological activity by facilitating hydrogen bond interactions with biological targets. nih.gov
One common strategy involves the modification of the 2-amino group. This can range from simple alkyl or aryl substitutions to the incorporation of the amine into a larger heterocyclic system. nih.gov For example, linking the 5-aryl-1,3,4-oxadiazole core to an N-benzylpiperidine moiety, a known pharmacophore for acetylcholinesterase inhibition, has been explored. nih.gov
Another approach is scaffold hopping, where the 1,3,4-oxadiazole ring is used to replace other heterocyclic systems, such as thiadiazoles, to improve properties like metabolic stability or to explore new interactions with the target. nih.gov For instance, anticancer agents with an oxadiazole-linked aryl nucleus have been developed based on the structures of known tubulin inhibitors. nih.gov
Furthermore, the phenyl ring at the 5-position offers a site for introducing various substituents to probe the binding pocket of a target enzyme or receptor. This allows for the optimization of properties like potency, selectivity, and pharmacokinetic profiles. The synthesis of a library of derivatives with diverse substitutions on the phenyl ring is a common starting point in many drug discovery campaigns. niscpr.res.in
Computational Drug Design Methodologies
Computational methods are increasingly integral to the drug discovery process for this compound derivatives, enabling more efficient design and optimization of lead compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For this compound derivatives, docking studies have been instrumental in understanding their mechanism of action and guiding further structural modifications.
In the context of anticancer activity, molecular docking simulations have been performed to study the interaction of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines with tubulin, a key cancer target. nih.gov These studies help to visualize how the compounds fit into the binding site and identify key interactions that contribute to their inhibitory activity. nih.gov Similarly, for cholinesterase inhibitors, docking studies have shown that 5-aryl-1,3,4-oxadiazol-2-amine derivatives can block the entry to the enzyme's gorge and catalytic site through non-covalent interactions. nih.gov
Docking studies have also been employed to evaluate novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors. researchgate.net The results of these simulations, which predicted strong binding interactions with the CDK-2 active site, suggest that these compounds could be promising antiproliferative agents. researchgate.net
In Silico ADME Prediction and Pharmacokinetic Profiling
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are crucial for evaluating the drug-likeness of new chemical entities at an early stage of development. nih.govnih.gov For this compound derivatives, various computational models are used to predict their pharmacokinetic properties.
Studies on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown that these compounds generally exhibit good predicted oral bioavailability, with none violating Lipinski's rule of five. nih.gov Parameters such as molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors, and the number of rotatable bonds are calculated to assess their potential as orally active drugs. nih.gov The percentage of absorption is also estimated, with many derivatives showing values between 88% and 91%. nih.gov
Similarly, for a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, in silico ADME predictions indicated good drug-likeness properties, with all compounds complying with Lipinski's rule of five and Veber's rule, suggesting good intestinal absorption and bioavailability. nih.gov
The following table presents a sample of in silico ADME predictions for N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines:
| Parameter | Predicted Range for Derivatives (6a-j) | Lipinski's Rule of Five Guideline | Reference |
|---|---|---|---|
| Molecular Weight (MW) | < 500 | ≤ 500 | nih.gov |
| Log P | 2.73–3.23 | ≤ 5 | nih.gov |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | nih.gov |
| Hydrogen Bond Acceptors (HBA) | 6–7 | ≤ 10 | nih.gov |
| Number of Rotatable Bonds (NROTB) | 3–4 | ≤ 10 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound were not found in the provided search results, the principles of QSAR are highly applicable to this class of compounds.
A typical QSAR study would involve generating a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values). Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic parameters), would then be calculated. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model that correlates the descriptors with the observed activity.
Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. The insights gained from the QSAR model can also provide a deeper understanding of the structural features that are important for the desired biological effect.
Coordination Chemistry of 5 Phenyl 1,3,4 Oxadiazol 2 Amine
Ligand Properties of 2-Amino-5-phenyl-1,3,4-oxadiazole as a Bidentate System
2-Amino-5-phenyl-1,3,4-oxadiazole (Apods) functions as a bidentate ligand. researchgate.net The molecule possesses two potential donor sites for coordination with a central metal ion: the nitrogen atom of the amino group and one of the nitrogen atoms within the oxadiazole ring. researchgate.net This chelation results in the formation of a stable five-membered ring structure with the metal ion. The bidentate nature of this ligand is crucial in defining the geometry and stability of the resulting metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
A series of metal complexes of 2-amino-5-phenyl-1,3,4-oxadiazole have been synthesized by reacting the ligand with various transition metal chlorides. researchgate.net The general procedure involves the gradual addition of an aqueous solution of the respective metal salt (such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides) to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio. researchgate.net The resulting mixtures are then refluxed, leading to the formation of solid complexes which can be filtered and recrystallized. researchgate.net
These complexes, with the general formula [M(L)₂Cl₂], where L represents the 2-amino-5-phenyl-1,3,4-oxadiazole ligand, have been characterized using a variety of physicochemical techniques. researchgate.net These include microelemental analysis (C.H.N), flame atomic absorption for metal content, and chloride ion content analysis by Mohr's method. researchgate.net The physical properties and elemental analysis data for the synthesized complexes are in good agreement with the calculated values for the proposed formulas. researchgate.net
Table 1: Physical Properties and Elemental Analysis of Metal Complexes
| Complex | Color | Melting Point (°C) | M.F. | M.W. ( g/mol ) | %M (Calc./Found) | %C (Calc./Found) | %H (Calc./Found) | %N (Calc./Found) |
| [Mn(Apods)₂Cl₂] | Pale Brown | 210-212 | C₁₆H₁₄N₆O₂Cl₂Mn | 448.18 | 12.25 / 12.19 | 42.88 / 42.75 | 3.14 / 3.09 | 18.75 / 18.68 |
| [Co(Apods)₂Cl₂] | Blue | 230-232 | C₁₆H₁₄N₆O₂Cl₂Co | 452.17 | 13.03 / 12.97 | 42.50 / 42.41 | 3.12 / 3.06 | 18.58 / 18.49 |
| [Ni(Apods)₂Cl₂] | Green | 265-267 | C₁₆H₁₄N₆O₂Cl₂Ni | 451.93 | 12.99 / 12.91 | 42.51 / 42.43 | 3.12 / 3.07 | 18.59 / 18.50 |
| [Cu(Apods)₂Cl₂] | Pale Green | 280-282 | C₁₆H₁₄N₆O₂Cl₂Cu | 456.78 | 13.91 / 13.84 | 42.05 / 41.98 | 3.09 / 3.01 | 18.39 / 18.31 |
| [Zn(Apods)₂Cl₂] | White | >300 | C₁₆H₁₄N₆O₂Cl₂Zn | 458.62 | 14.25 / 14.18 | 41.89 / 41.80 | 3.08 / 3.00 | 18.32 / 18.25 |
Structural Analysis of Coordination Compounds (e.g., Proposed Octahedral Geometry)
Based on the collective data from elemental analysis, spectroscopic, and magnetic studies, a proposed octahedral geometry for the synthesized metal complexes has been suggested. researchgate.net In this arrangement, the central metal ion is coordinated to two molecules of the bidentate 2-amino-5-phenyl-1,3,4-oxadiazole ligand and two chloride ions. researchgate.net The two ligand molecules occupy four coordination sites, while the two chloride ions occupy the remaining two sites, completing the octahedral coordination sphere around the metal ion. researchgate.net
Spectroscopic (FT.IR, UV-Vis) and Magnetic Investigations of Metal Complexes
Spectroscopic and magnetic studies play a pivotal role in elucidating the structure and bonding in these metal complexes.
FT-IR Spectroscopy: The infrared spectra of the free ligand and its metal complexes provide crucial evidence for coordination. The FT-IR spectrum of the free ligand exhibits characteristic bands corresponding to the N-H stretching of the amino group, C=N stretching of the oxadiazole ring, and C-O-C stretching. Upon complexation, shifts in the positions of these bands are observed. For instance, the shifting of the ν(C=N) band to a lower frequency in the complexes indicates the involvement of the oxadiazole ring nitrogen in coordination with the metal ion. researchgate.net Similarly, changes in the N-H stretching vibrations suggest the participation of the amino group in chelation. researchgate.net The appearance of new bands in the far-IR region of the complexes' spectra can be assigned to M-N stretching vibrations, further confirming the coordination. iosrjournals.org
UV-Vis Spectroscopy and Magnetic Moments: The electronic spectra and magnetic susceptibility measurements provide insights into the geometry of the complexes. The UV-Vis spectrum of the free ligand in ethanol (B145695) shows absorption bands at approximately 282 nm and 319 nm, attributed to π-π* and n-π* electronic transitions, respectively. researchgate.net In the spectra of the metal complexes, these bands may be shifted, and new bands corresponding to d-d electronic transitions and charge transfer (C.T.) may appear. researchgate.net
For example, the Mn(II) complex exhibits an absorption peak at 260 nm, which is related to charge transfer. researchgate.net The Co(II) complex shows a peak at 305 nm due to charge transfer, and additional bands at higher wavelengths are attributed to d-d transitions consistent with an octahedral geometry. researchgate.net The Ni(II) complex also displays bands characteristic of d-d transitions in an octahedral environment. researchgate.net The Cu(II) complex shows multiple bands in the visible region which are caused by d-d electronic transitions. researchgate.net
The effective magnetic moments of the complexes, measured at room temperature, indicate that they are paramagnetic (high spin), which is consistent with the presence of unpaired electrons in the d-orbitals of the transition metal ions in an octahedral ligand field. researchgate.net
Table 2: Electronic Spectra and Magnetic Moment Data for the Metal Complexes
| Complex | UV-Vis λ_max (nm) | Magnetic Moment (B.M.) |
| Ligand (Apods) | 282, 319 | - |
| [Mn(Apods)₂Cl₂] | 260 (C.T.), 363, 418, 490 (d-d) | 4.68 |
| [Co(Apods)₂Cl₂] | 305 (C.T.), 580, 650, 710 (d-d) | 4.52 |
| [Ni(Apods)₂Cl₂] | 298 (C.T.), 410, 620, 910 (d-d) | 2.85 |
| [Cu(Apods)₂Cl₂] | 305 (C.T.), 609, 673, 827 (d-d) | 1.63 |
| [Zn(Apods)₂Cl₂] | 270 (C.T.) | Diamagnetic |
Future Research Directions and Translational Perspectives
Development of Novel and Green Synthetic Methodologies for 5-Phenyl-1,3,4-oxadiazol-2-amine Analogues
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is a cornerstone of their continued development. Future research must prioritize the creation of novel, efficient, and environmentally benign synthetic routes. Traditional methods often involve multiple steps, harsh reagents, or produce significant waste. The development of "green" chemistry approaches is essential for sustainable and scalable production.
Key future objectives in synthesis include:
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as the highly efficient, solvent-free synthesis of related 1,2,4-triazines which exemplifies this principle. researchgate.net
One-Pot Reactions: Developing multi-component reactions that construct the complex oxadiazole core in a single step from simple precursors. A recent example is the copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction to build 1,3,4-oxadiazoles from tertiary amines, a method that offers a streamlined alternative to traditional pathways. mdpi.com
Novel Catalysts: Exploring new catalytic systems, including biocatalysts or metal-organic frameworks, to facilitate cyclization reactions under milder conditions with higher yields and selectivity.
Microwave and Ultrasound-Assisted Synthesis: Further investigation into non-conventional energy sources to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.
A recent proficient method for synthesizing related 2,5-disubstituted-1,3,4-oxadiazole derivatives involved the cyclization of acylthiosemicarbazides using potassium iodide (KI) as an oxidizing agent in the presence of sodium hydroxide (B78521) (NaOH). nih.gov Such innovative approaches are critical for building diverse libraries of analogues for screening. nih.gov
In-depth Mechanistic Elucidation of Observed Biological Activities
While numerous studies have reported the biological effects of this compound analogues, a deeper, mechanistic understanding is often lacking. Future research must move beyond preliminary screening to pinpoint the precise molecular interactions that underpin their activity.
Areas for focused mechanistic investigation include:
Enzyme Inhibition Kinetics: For compounds showing enzyme inhibitory activity, such as against cholinesterases or the SARS-CoV-2 main protease, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or reversible). nih.govacs.orgnih.gov This provides crucial information for rational drug design.
Target Identification and Validation: For compounds with demonstrated antiproliferative or antimicrobial effects, identifying the specific cellular targets is paramount. Techniques like affinity chromatography, proteomics, and genetic screening can uncover the proteins, enzymes, or nucleic acids with which the compounds interact. nih.gov The 1,3,4-oxadiazole scaffold has been shown to target a variety of enzymes involved in cancer, including thymidylate synthase, HDAC, topoisomerase II, and telomerase. nih.gov
Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways is essential. For instance, studies on novel 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids revealed that their antiproliferative effects were linked to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. frontiersin.org Similar in-depth analyses are needed for 1,3,4-oxadiazole derivatives.
A study on N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) hybrids in the context of Alzheimer's disease demonstrated that these molecules could significantly displace propidium (B1200493) iodide from the peripheral anionic site (PAS) of cholinesterases, providing a clear mechanistic insight into their action. acs.org
Exploration of New Pharmacological Targets and Therapeutic Areas
The versatility of the 1,3,4-oxadiazole ring allows it to be adapted for a wide range of biological targets. nih.govnih.gov Future work should systematically explore new therapeutic applications beyond the well-trodden paths of anticancer and antimicrobial research.
Promising new areas for exploration include:
Neurodegenerative Diseases: Building on findings that certain analogues inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), further exploration into treatments for Alzheimer's disease and myasthenia gravis is warranted. nih.gov The design of dual inhibitors that can target multiple aspects of disease pathology, such as cholinesterase activity and Aβ aggregation, represents a particularly promising strategy. acs.org
Antiviral Agents: The discovery that a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative can inhibit the SARS-CoV-2 main protease (Mpro) with an IC₅₀ value of 5.27 µM opens up a significant new avenue for antiviral drug development. nih.gov This scaffold should be investigated against other viral proteases and key enzymes.
Metabolic Disorders: The structural similarity of the oxadiazole ring to molecules involved in metabolic pathways suggests potential applications in treating diseases like diabetes and hyperlipidemia.
Parasitic Diseases: The oxadiazole core has been identified as a versatile scaffold in the development of new antiparasitic drugs, an area that requires continued investigation. researchgate.net
Table 1: Selected Biological Targets of Substituted Oxadiazole Derivatives
| Compound Class/Derivative | Biological Target(s) | Therapeutic Area | Reference(s) |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | nih.gov |
| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) hybrids | hAChE, hBChE, hBACE-1, Aβ aggregation | Alzheimer's Disease | acs.org |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | Thymidine phosphorylase | Cancer (Breast) | nih.gov |
| 3-phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | nih.gov |
Advanced Computational Modeling for Predictive Activity and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future research on this compound analogues should leverage these techniques more extensively for predictive modeling and rational design.
Key computational approaches include:
Molecular Docking: This technique is crucial for predicting the binding modes and affinities of novel analogues within the active sites of target proteins. Docking studies have already been used to explain how derivatives interact with AChE, BChE, EGFR, and BRAFV600E, helping to rationalize structure-activity relationships (SAR). nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can predict the biological activity of unsynthesized compounds based on their physicochemical properties, allowing researchers to prioritize the most promising candidates for synthesis.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for early-stage lead optimization. For example, calculations for novel oxadiazole hybrids showed that they obeyed Lipinski's rule of five, indicating good potential for oral bioavailability. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its receptor over time, offering deeper insights into binding stability and the conformational changes that may occur upon binding.
By integrating these computational methods, researchers can move from a trial-and-error approach to a more targeted, hypothesis-driven design of next-generation inhibitors.
Potential for Applications Beyond Medicinal Chemistry and Agrochemicals
While the primary focus has been on biological applications, the unique electronic and structural properties of the 5-phenyl-1,3,4-oxadiazole core suggest its utility in other fields. solubilityofthings.com A concerted effort to explore these non-biological applications could unlock new value for this versatile heterocycle.
Potential future applications include:
Materials Science: The oxadiazole ring's electronic properties make it a candidate for use in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced electronic materials. solubilityofthings.com Its ability to engage in hydrogen bonding and form stable crystal structures is also of interest. nih.govresearchgate.net
Polymer Chemistry: Certain oxadiazole derivatives have been identified as potential curing agents or hardeners for epoxy resin systems, suggesting a role in the development of advanced polymers with enhanced thermal or mechanical properties. google.com
Nematocides: Early patents have indicated that some 5-amino-1,2,4-oxadiazoles may have utility as nematocides, an application outside of traditional agrochemical uses like herbicides or fungicides that warrants further investigation. google.com
Exploring these diverse avenues will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of the this compound scaffold.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| 1,2,4-Oxadiazole |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine |
| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) |
| Propidium iodide |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione |
| 5-((naphthalen-2-yloxy) methyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
| Acylthiosemicarbazides |
| Sodium hydroxide |
| Potassium iodide |
| 3-phenyl-1,2,4-oxadiazole |
| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide |
| 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)methylthio)-3-phenylquinazolin-4(3H)-one |
| Benzaldehyde (B42025) |
| Semicarbazide (B1199961) hydrochloride |
| Acetic acid |
| Bromine |
| N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines |
| Donepezil |
Q & A
Basic Research Question
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
- Dispose of waste via professional chemical treatment services to comply with environmental regulations .
How can researchers design SAR studies to optimize the antimicrobial activity of this compound derivatives?
Advanced Research Question
- Introduce pyridine or thiophene moieties to enhance π-π stacking with bacterial enzymes .
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
- Correlate activity with molecular electrostatic potential (MEP) maps to identify electron-rich regions critical for target interaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
